1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one
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Overview
Description
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound that features a brominated pyridine ring and a fluorinated ethanone moiety
Preparation Methods
The synthesis of 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one typically involves the bromination of pyridine derivatives followed by fluorination. One common synthetic route includes the reaction of 5-bromopyridine with ethyl chloroformate to form an intermediate, which is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one exerts its effects involves interactions with various molecular targets. The brominated pyridine ring can engage in π-π stacking interactions, while the fluorinated ethanone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one include:
1-(5-Bromopyridin-2-yl)ethan-1-one: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of the ethanone moiety, leading to distinct chemical behavior.
6-(5-Bromopyridin-2-yl)-1,3,5-triazine-2,4-diamine: Features a triazine ring, which imparts unique properties compared to the ethanone derivative.
The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which confer specific electronic and steric effects, making it valuable for targeted applications in various fields.
Properties
CAS No. |
2613382-85-5 |
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Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218 |
Purity |
95 |
Origin of Product |
United States |
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